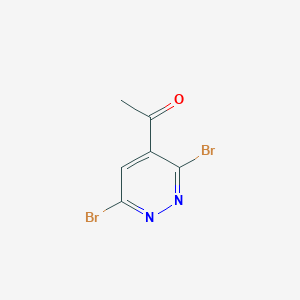![molecular formula C10H17N5O2 B11786561 tert-Butyl n-[3-(1h-1,2,3,4-tetrazol-5-yl)cyclobutyl]carbamate](/img/structure/B11786561.png)
tert-Butyl n-[3-(1h-1,2,3,4-tetrazol-5-yl)cyclobutyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le carbamate de tert-butyle n-[3-(1H-1,2,3,4-tétrazol-5-yl)cyclobutyle] est un composé chimique doté d'une structure complexe qui comprend un groupe carbamate de tert-butyle et un cycle tétrazole.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du carbamate de tert-butyle n-[3-(1H-1,2,3,4-tétrazol-5-yl)cyclobutyle] implique généralement plusieurs étapes. Une méthode courante comprend la réaction du carbamate de tert-butyle avec un dérivé cyclobutyle contenant un cycle tétrazole. Les conditions réactionnelles exigent souvent l'utilisation d'une base, comme l'hydrure de sodium, et d'un solvant organique comme le diméthylformamide. Le mélange réactionnel est généralement agité à température ambiante ou à des températures légèrement élevées pour favoriser la formation du produit souhaité .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir des produits de haute pureté .
Analyse Des Réactions Chimiques
Types de réactions
Le carbamate de tert-butyle n-[3-(1H-1,2,3,4-tétrazol-5-yl)cyclobutyle] subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Réactifs et conditions communs
Les réactifs courants utilisés dans ces réactions comprennent :
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Hydrure de lithium et d'aluminium, borohydrure de sodium.
Solvants : Diméthylformamide, dichlorométhane, éthanol.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines .
Applications De Recherche Scientifique
Le carbamate de tert-butyle n-[3-(1H-1,2,3,4-tétrazol-5-yl)cyclobutyle] a un large éventail d'applications en recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules plus complexes.
Biologie : Etudié pour son potentiel en tant que sonde ou inhibiteur biochimique.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris les activités anti-inflammatoires et antimicrobiennes.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du carbamate de tert-butyle n-[3-(1H-1,2,3,4-tétrazol-5-yl)cyclobutyle] implique son interaction avec des cibles moléculaires spécifiques. Le cycle tétrazole peut agir comme un bioisostère des acides carboxyliques, permettant au composé de se lier aux enzymes et aux récepteurs de manière similaire. Cette liaison peut moduler l'activité de ces cibles, conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application et de la cible spécifiques .
Mécanisme D'action
The mechanism of action of tert-Butyl n-[3-(1h-1,2,3,4-tetrazol-5-yl)cyclobutyl]carbamate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Composés similaires
Certains composés similaires au carbamate de tert-butyle n-[3-(1H-1,2,3,4-tétrazol-5-yl)cyclobutyle] comprennent :
Carbamate de tert-butyle : Un composé plus simple présentant des propriétés de groupe protecteur similaires.
BTTES (acide 3-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)méthyl)amino)méthyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonique) : Un ligand hydrosoluble utilisé en chimie clic.
Unicité
L'unicité du carbamate de tert-butyle n-[3-(1H-1,2,3,4-tétrazol-5-yl)cyclobutyle] réside dans sa combinaison d'un groupe carbamate de tert-butyle et d'un cycle tétrazole, ce qui lui confère des propriétés chimiques et biologiques distinctes. Cette combinaison permet des applications polyvalentes dans divers domaines de la recherche et de l'industrie .
Propriétés
Formule moléculaire |
C10H17N5O2 |
|---|---|
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
tert-butyl N-[3-(2H-tetrazol-5-yl)cyclobutyl]carbamate |
InChI |
InChI=1S/C10H17N5O2/c1-10(2,3)17-9(16)11-7-4-6(5-7)8-12-14-15-13-8/h6-7H,4-5H2,1-3H3,(H,11,16)(H,12,13,14,15) |
Clé InChI |
FYZRTPBBWZCPIN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC(C1)C2=NNN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


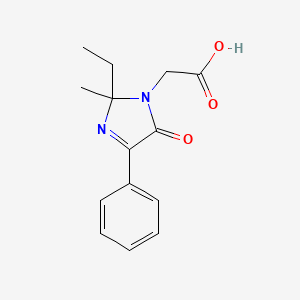

![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-3-oxopropanoate](/img/structure/B11786497.png)



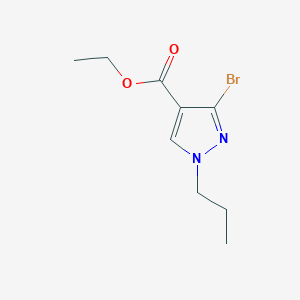

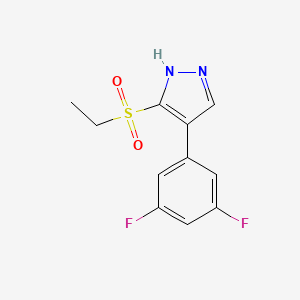
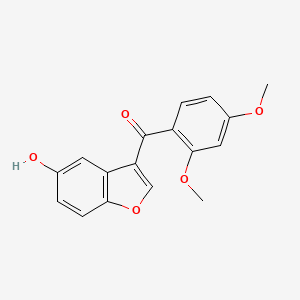
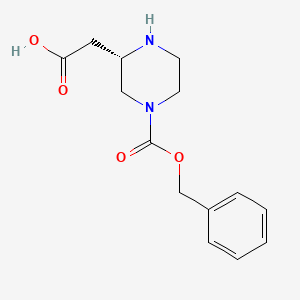
![5-Ethyl-2-(3-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11786567.png)
